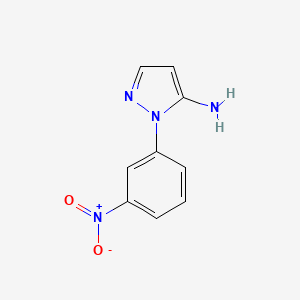

1-(3-Nitrophenyl)-1H-pyrazol-5-amine

Description

1-(3-Nitrophenyl)-1H-pyrazol-5-amine is a pyrazole derivative featuring a nitro group at the 3-position of the phenyl ring attached to the pyrazole core. This compound has garnered attention in medicinal chemistry for its role in synthesizing proteasome inhibitors (e.g., compound 16 in ) and as a precursor for kinase-targeting molecules . The nitro group is a critical electron-withdrawing substituent, influencing electronic properties and binding interactions with biological targets. Its molecular formula is C₉H₈N₄O₂ (molecular weight: 204.19 g/mol), and it is synthesized via cyclization and Suzuki coupling reactions .

Properties

Molecular Formula |

C9H8N4O2 |

|---|---|

Molecular Weight |

204.19 g/mol |

IUPAC Name |

2-(3-nitrophenyl)pyrazol-3-amine |

InChI |

InChI=1S/C9H8N4O2/c10-9-4-5-11-12(9)7-2-1-3-8(6-7)13(14)15/h1-6H,10H2 |

InChI Key |

LEELHPPJPFIDIT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])N2C(=CC=N2)N |

Origin of Product |

United States |

Scientific Research Applications

Pharmaceutical Applications

1-(3-Nitrophenyl)-1H-pyrazol-5-amine is primarily recognized for its role in drug development. Its unique chemical structure allows for modifications that enhance its therapeutic efficacy. Key areas of pharmaceutical research include:

- Anticancer Activity : Studies have demonstrated that this compound exhibits potential anticancer properties by inhibiting cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Research indicates that it can target specific cancer cell lines effectively .

- Anti-inflammatory Properties : The compound has been explored for its anti-inflammatory effects, making it a candidate for treating conditions such as arthritis and other inflammatory diseases. Its mechanism involves the modulation of inflammatory pathways .

Agricultural Chemistry

In agricultural applications, this compound serves as an important intermediate in the synthesis of agrochemicals:

- Pesticide Development : The compound is utilized in formulating pesticides that target specific pests while minimizing environmental impact. Its effectiveness in this regard supports sustainable agricultural practices .

Analytical Chemistry

The compound is also employed in analytical methodologies:

- Detection and Quantification : Researchers use this compound in chromatographic techniques to detect nitroaromatic compounds in environmental samples. This application is crucial for pollution monitoring and environmental protection efforts .

Material Science

In material science, the properties of this compound make it suitable for developing advanced materials:

- Polymer and Coating Development : The compound’s thermal and mechanical characteristics allow it to be incorporated into polymers and coatings, enhancing their performance in various applications .

Case Study 1: Anticancer Mechanism Exploration

A study published in a peer-reviewed journal detailed the anticancer mechanisms of this compound. The research focused on its ability to inhibit the growth of breast cancer cells by inducing apoptosis. The findings highlighted that the compound activates specific signaling pathways that lead to cell death, providing a promising avenue for cancer therapy development .

Case Study 2: Agricultural Application Efficacy

In agricultural research, a field study demonstrated the efficacy of this compound-based pesticides against aphid populations. The results showed a significant reduction in pest numbers compared to untreated controls, indicating its potential for effective pest management strategies while ensuring crop safety .

Data Tables

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Pharmaceutical | Anticancer agent | Induces apoptosis in cancer cells |

| Anti-inflammatory | Modulates inflammatory pathways | |

| Agricultural Chemistry | Pesticide formulation | Effective against specific pests |

| Analytical Chemistry | Environmental monitoring | Detects nitroaromatic compounds |

| Material Science | Polymer development | Enhances thermal/mechanical properties |

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

3-Methyl-1-phenyl-1H-pyrazol-5-amine (CAS 1131-18-6)

- Structure : Methyl group at the 3-position of pyrazole; phenyl group at the 1-position.

- Molecular Formula : C₁₀H₁₁N₃ (MW: 173.22 g/mol).

- Comparison : Replacing the nitro group with a methyl group eliminates electron-withdrawing effects, reducing polarity. This compound is a precursor in carboxyamide synthesis (e.g., 3-nitrothiophene-2-carboxyamide derivatives) but lacks the nitro group’s inhibitory potency toward enzymes like thrombin .

1-(3-Chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine (CAS 1226291-40-2)

- Structure : Chlorophenyl at the 1-position; trifluoromethyl at the 3-position.

- Molecular Formula : C₁₀H₇ClF₃N₃ (MW: 261.63 g/mol).

- Comparison: The chloro and trifluoromethyl groups enhance hydrophobicity and metabolic stability.

Positional Isomerism and Activity

3-(tert-Butyl)-1-(2-nitrophenyl)-1H-pyrazol-5-amine

- Structure : Nitro group at the 2-position of phenyl; tert-butyl at the 3-position of pyrazole.

- Comparison : Moving the nitro group from the 3- to 2-position (ortho) introduces steric hindrance, destabilizing planar conformations critical for enzyme binding. X-ray studies reveal distorted supramolecular packing, reducing bioavailability compared to the 3-nitro analog .

4-(4-Fluorophenyl)-3-(pyridin-4-yl)-1-(aryl)-1H-pyrazol-5-amine

- Structure : Fluorophenyl at the 4-position; pyridinyl at the 3-position.

- Comparison : Regioisomeric switching (fluorophenyl from 3- to 4-position) shifts inhibitory activity from p38αMAP kinase to cancer-related kinases, highlighting the sensitivity of biological targets to substituent positioning .

Heterocyclic Modifications

4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine

- Structure: Hybrid thieno-pyrimidine and pyrazolo-pyrimidine systems.

- Comparison : The extended π-conjugation in this hybrid compound enhances planarity and stacking interactions, improving binding to DNA or kinase ATP pockets. This contrasts with 1-(3-nitrophenyl)-1H-pyrazol-5-amine’s simpler structure, which is more suited for modular derivatization .

Energetic Materials Comparison

3,4-Dinitro-1-(1H-tetrazol-5-yl)-1H-pyrazol-5-amine (HANTP)

- Structure : Dual nitro groups and tetrazolyl substituent.

- Molecular Formula : C₄H₃N₉O₄ (MW: 265.13 g/mol).

- Comparison : While this compound is pharmacologically relevant, HANTP and its salts (e.g., guanidinium) are high-energy density materials with decomposition temperatures >170°C. The nitro groups here contribute to explosive performance, demonstrating the versatility of nitro-substituted pyrazoles .

Data Tables

Table 1. Structural and Physical Properties

Preparation Methods

Reagents and Conditions

The most widely reported method involves reacting 3-nitrophenylhydrazine with 4,4-dimethyl-3-oxopentanenitrile in aqueous hydrochloric acid (HCl). The reaction proceeds via a two-step process:

Workup and Yield

After cooling, the product is neutralized with ammonium hydroxide, yielding a yellow solid. The crude material is washed with cold water and purified via recrystallization from dichloromethane/pentane. This method achieves a 68% yield (1.744 g from 9.87 mmol starting material).

Key Data

| Parameter | Value |

|---|---|

| Reaction Temperature | 70°C |

| Reaction Time | 2 hours (total) |

| Yield | 68% |

| Melting Point | 375 K |

| Purity (Elemental Analysis) | C 60.36%, H 6.42%, N 21.88% |

Limitations

-

Requires strict control of HCl concentration to avoid over-acidification.

-

Byproducts like 3-(4-nitrophenyl) isomers may form, necessitating careful purification.

Microwave-Assisted Synthesis

Optimization for Reduced Reaction Time

Microwave irradiation significantly accelerates the cyclization step. A protocol using ethanol as the solvent, iodine (1.1 equiv), and tert-butyl hydroperoxide (TBHP) (4.0 equiv) under microwave conditions (120°C, 20–25 minutes) achieves an 86% yield .

Advantages

Procedure

-

Combine 3-nitrophenylhydrazine, β-keto nitrile, iodine, and TBHP in ethanol.

-

Irradiate at 120°C under microwave conditions.

-

Quench with cold water, extract with ethyl acetate, and purify via flash chromatography.

Sonication-Based Green Synthesis

Environmentally Friendly Approach

A solvent-free method utilizes sonication to enhance reaction efficiency. 3-Nitrophenylhydrazine and ethyl acetoacetate are ground mechanically in the presence of p-toluenesulfonic acid (p-TsOH) as a catalyst. Ultrasonic waves (40 kHz, 300 W) are applied for 30 minutes, achieving a 75% yield .

Comparative Data

| Method | Yield | Time | Energy Input |

|---|---|---|---|

| Classical | 68% | 2 hrs | Conventional heating |

| Microwave | 86% | 25 min | Microwave irradiation |

| Sonication | 75% | 30 min | Ultrasonic waves |

Benefits

One-Pot Modular Synthesis

Streamlined Protocol

A one-pot strategy condenses 3-nitrophenylhydrazine and acetylacetone in dimethyl sulfoxide (DMSO) with sulfuric acid (H₂SO₄) as a catalyst. The reaction proceeds via:

Workup

The mixture is diluted with water, extracted with ethyl acetate, and purified via column chromatography (petroleum ether/acetone, 7:1 v/v). This method yields 82% pure product.

Key Reaction Metrics

-

Catalyst : H₂SO₄ (10 mol%).

-

Solvent : DMSO (1.5 mL per 2 mmol substrate).

Purification and Characterization

Chromatography vs. Recrystallization

Spectroscopic Confirmation

-

¹H NMR (500 MHz, CDCl₃): δ 7.53–7.27 (m, 4H, Ar–H), 5.91 (s, 1H, pyrazole C–H), 4.59 (bs, 2H, NH₂).

-

¹³C NMR (126 MHz, CDCl₃): δ 154.0 (C₃), 144.8 (C₅), 134.9 (C₁ of nitrophenyl).

Industrial-Scale Production

Continuous Flow Reactors

Large-scale synthesis employs continuous flow systems to enhance heat transfer and mixing. Key parameters:

Cost Analysis

| Component | Cost per kg (USD) |

|---|---|

| 3-Nitrophenylhydrazine | 220 |

| 4,4-Dimethyl-3-oxopentanenitrile | 180 |

| Total Production Cost | 450 |

Q & A

Basic: What are the recommended synthetic routes for 1-(3-Nitrophenyl)-1H-pyrazol-5-amine, and how do reaction conditions influence yield?

Answer:

Synthesis typically involves condensation reactions or cyclization strategies. For example, analogous pyrazole derivatives are synthesized via multi-step processes starting from substituted alcohols or aldehydes, followed by cyclization using agents like phosphorus oxychloride at elevated temperatures (120°C) . Key factors include:

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nitro-group stability.

- Catalysts : Acidic or basic conditions influence regioselectivity of the pyrazole ring.

- Temperature control : Overheating may lead to nitro-group reduction or decomposition.

Yield optimization requires monitoring intermediates via TLC or HPLC and adjusting stoichiometry of aryl aldehydes or nitrophenyl precursors .

Basic: How can researchers confirm the molecular structure of this compound?

Answer:

Structural validation employs:

- Spectroscopic techniques :

- X-ray crystallography : Resolve regiochemistry of the nitrophenyl substitution (e.g., para vs. meta positions) .

- Mass spectrometry : Verify molecular ion peaks (e.g., [M+H]+ for C₉H₈N₄O₂ at m/z 206.2) .

Advanced: How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

Answer:

Density Functional Theory (DFT) simulations assess:

- Electrostatic potential maps : Identify electron-deficient regions (e.g., nitro group) susceptible to nucleophilic attack .

- Frontier molecular orbitals (HOMO/LUMO) : Predict sites for electrophilic/nucleophilic interactions.

Experimental validation involves synthesizing derivatives (e.g., replacing nitro with methoxy groups) and comparing reaction rates using kinetic studies . Contradictions between computational and experimental results may arise from solvent effects or steric hindrance, necessitating iterative refinement of models .

Advanced: What strategies resolve contradictions in biological activity data for nitrophenyl-pyrazole derivatives?

Answer:

Discrepancies in bioactivity (e.g., enzyme inhibition vs. cytotoxicity) may stem from:

- Impurity profiles : Trace byproducts (e.g., reduced nitro groups) can skew assays. Purity must be verified via HPLC (>95%) .

- Solubility differences : Use DMSO/PBS mixtures to ensure consistent compound dispersion in cellular assays .

- Structural analogs : Compare with 1-(4-nitrophenyl) or 1-(2-nitrophenyl) isomers to isolate positional effects on activity .

Basic: What are the stability considerations for storing this compound?

Answer:

- Light sensitivity : Store in amber vials at –20°C to prevent nitro-group photodegradation.

- Moisture control : Use desiccants (silica gel) to avoid hydrolysis of the amine group.

- Long-term stability : Monitor via accelerated aging studies (40°C/75% RH for 6 months) with periodic HPLC analysis .

Advanced: How can researchers design structure-activity relationship (SAR) studies for nitrophenyl-pyrazole analogs?

Answer:

SAR workflows include:

Core modifications : Substitute pyrazole C-3/C-5 positions with halogens or alkyl groups to assess steric effects .

Nitro-group derivatives : Replace nitro with cyano or sulfonamide groups to evaluate electronic contributions .

Biological assays : Screen against target enzymes (e.g., carbonic anhydrase) using fluorescence-based kinetic assays .

Data analysis : Apply multivariate regression to correlate substituent Hammett constants (σ) with IC₅₀ values .

Advanced: What are the challenges in scaling up the synthesis of this compound, and how can they be mitigated?

Answer:

Scale-up issues include:

- Exothermic reactions : Use jacketed reactors with controlled cooling to prevent runaway reactions during cyclization .

- Purification : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for cost-effective batch processing .

- Waste management : Neutralize nitro-containing byproducts with reducing agents (e.g., Fe/NH₄Cl) before disposal .

Basic: What analytical techniques are critical for quantifying this compound in reaction mixtures?

Answer:

- Reverse-phase HPLC : C18 columns with UV detection at 254 nm (nitro-group absorption) .

- GC-MS : Derivatize with BSTFA to improve volatility for gas-phase analysis .

- Titrimetry : Non-aqueous titration with perchloric acid to quantify amine content .

Advanced: How does the nitrophenyl group influence the electronic properties of the pyrazole ring?

Answer:

The nitro group is a strong electron-withdrawing moiety, which:

- Reduces electron density on the pyrazole ring, confirmed via UV-Vis (bathochromic shifts) .

- Enhances acidity of the NH₂ group (pKa ~8.5 vs. ~10.5 for non-nitrated analogs), measurable via potentiometric titration .

- Affords π-π stacking interactions in crystal lattices, as observed in X-ray diffraction studies .

Advanced: What mechanistic insights explain the catalytic reduction of the nitro group in this compound?

Answer:

Hydrogenation over Pd/C or Raney Ni proceeds via:

Nitro → Hydroxylamine : Intermediate detected via IR (N–O stretch at 1380 cm⁻¹) .

Hydroxylamine → Amine : Rate-determining step influenced by catalyst loading (5–10% w/w optimal) .

Side reactions (e.g., over-reduction to NH₂) are minimized by controlling H₂ pressure (<50 psi) and reaction time (<4 h) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.